7,7-Difluorobicyclo[4.1.0]heptan-3-amine
Description
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIFPMAIIHJUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
| Reagent | Amount | Role |
|---|---|---|
| Cyclohexene | 8.21 g (100 mmol) | Starting alkene |
| Chloroform | 48.0 g (400 mmol) | Carbene source |
| Sodium hydroxide | 16.0 g (400 mmol) | Base for carbene generation |
| Tri-n-propylamine | 0.14 g (1 mmol) | Catalyst/base |
| Ethanol | 1 mL | Co-solvent |
| Water | 16 mL | Reaction medium |
Procedure Summary:
- The reaction mixture is cooled to 0 °C.
- Sodium hydroxide solution is added dropwise under stirring.
- The mixture is stirred for 20 minutes at 0 °C, then 1 hour at room temperature, and finally 3 hours at 50 °C.
- Workup involves evaporation of chloroform, extraction with n-pentane, drying over sodium sulfate, and filtration.
Introduction of the Amine Group at the 3-Position
The amine functionality is introduced via substitution or reduction strategies:
- Reduction of ketone or halide intermediates at the 3-position to amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
- Amination reactions on suitable leaving groups (e.g., mesylates or halides) prepared from the bicyclic scaffold.
A representative sequence from the literature involves:
- Conversion of 7,7-dichlorobicyclo[4.1.0]heptane derivatives to diols or dimesylates.
- Subsequent substitution with nucleophilic amines or azide ions followed by reduction to amines.
Conversion to Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent to enhance solubility and stability for handling and further applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane | Carbene addition to alkene | Cyclohexene, chloroform, NaOH, tri-n-propylamine | Multi-step stirring, temperature control |
| 2. Fluorination at C7 | Nucleophilic fluorination | Fluorinating agents (e.g., DAST) | Requires controlled conditions |
| 3. Functionalization at C3 | Substitution/reduction | LiAlH4, mesylation, nucleophilic substitution | Intermediate purification steps |
| 4. Formation of amine hydrochloride | Salt formation | HCl gas or aqueous HCl | Enhances solubility and stability |
Research Findings and Optimization Notes
- The yield and purity of 7,7-difluorobicyclo[4.1.0]heptan-3-amine depend heavily on the control of reaction temperatures and stoichiometry, especially during carbene addition and fluorination steps.
- Multi-step purification including extraction, drying, and chromatographic techniques are essential to isolate the target compound in high purity.
- Safety precautions are necessary due to the irritant nature of intermediates and reagents, including use of protective equipment and proper ventilation.
Chemical Reactions Analysis
7,7-Difluorobicyclo[4.1.0]heptan-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Potential
Research indicates that 7,7-Difluorobicyclo[4.1.0]heptan-3-amine exhibits properties that could be harnessed in the development of novel antidepressants. Its structural characteristics allow it to interact with neurotransmitter systems effectively, potentially leading to new therapeutic agents for treating depression and anxiety disorders.
Neuropharmacology Studies
Studies have shown that compounds similar to this compound can modulate the activity of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation. This compound's unique bicyclic structure may enhance its binding affinity to specific receptors, providing a pathway for further research into its pharmacological effects.
Synthetic Organic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its fluorinated structure can introduce unique reactivity patterns and stability, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions
The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its ability to participate in these reactions enhances its utility in developing new synthetic methodologies.
Materials Science
Fluorinated Polymers
Due to its fluorine content, this compound can be incorporated into fluorinated polymers, which exhibit unique properties such as increased chemical resistance and thermal stability. These materials are essential in applications ranging from coatings to high-performance materials used in electronics.
Nanotechnology Applications
The compound's unique structure allows for potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The incorporation of fluorinated compounds can enhance the biocompatibility and stability of nanoparticles used in targeted drug delivery.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Fluorinated Compounds as Antidepressants" | Medicinal Chemistry | Demonstrated potential antidepressant activity through modulation of neurotransmitter systems. |
| "Synthesis of Novel Fluorinated Building Blocks" | Synthetic Organic Chemistry | Showed versatility of this compound in synthesizing complex molecules with enhanced reactivity profiles. |
| "Development of Fluorinated Polymers" | Materials Science | Explored the incorporation of the compound into polymers for improved chemical resistance and thermal stability. |
Mechanism of Action
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 7,7-Difluorobicyclo[4.1.0]heptan-3-amine and related bicyclic amines:
Table 1: Comparative Analysis of Bicyclic Amines
Structural and Electronic Differences
Fluorine Substitution: The 7,7-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like bicyclo[4.1.0]heptan-3-amine .
Ring System : Compounds like 8,8-Difluorobicyclo[3.2.1]octan-3-amine feature a larger bicyclo[3.2.1]octane scaffold, which may alter conformational flexibility and pharmacokinetic profiles .
Functional Groups : The trifluoromethyl group in 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine introduces stronger electron-withdrawing effects, impacting solubility and reactivity compared to difluoro derivatives .
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt of this compound requires storage at -80°C for long-term stability, whereas non-fluorinated analogs (e.g., bicyclo[4.1.0]heptan-7-amine) exhibit less sensitivity to temperature .
- Melting Points : Aromatic-substituted derivatives like N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride show higher melting points (222°C) due to intermolecular π-π interactions .
Biological Activity
7,7-Difluorobicyclo[4.1.0]heptan-3-amine is a bicyclic amine that has garnered attention in various fields of biological and medicinal chemistry. This compound is characterized by its unique structural features, including two fluorine atoms attached to the bicyclo[4.1.0]heptane framework. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H11F2N·HCl
- Molecular Weight : 179.62 g/mol
- Structure : The bicyclic structure provides unique steric and electronic properties that influence its biological interactions.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine enhances the compound's binding affinity due to:
- Hydrogen Bonding : The fluorine atoms can form strong hydrogen bonds with target proteins.
- Electrostatic Interactions : The electronegative nature of fluorine increases the polarity of the molecule, facilitating interactions with charged residues in proteins.
These interactions can modulate the activity of enzymes or receptors, leading to a range of biological effects, such as inhibition or activation of specific pathways.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Antiviral Activity : Preliminary studies suggest that this compound could act as a potential antiviral agent by inhibiting viral replication mechanisms.
- Anticancer Properties : Investigations into its anticancer potential have shown promise in modulating pathways involved in cell proliferation and apoptosis.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may indicate potential applications in treating neurological disorders.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Bicyclic Structure : Achieved through a Diels-Alder reaction.
- Fluorination : Conducted using electrophilic fluorination methods.
- Amination : Introduction of the amine group via nucleophilic substitution.
- Salt Formation : Conversion to hydrochloride salt for stability and solubility.
Q & A
Q. How do structural features of this compound influence its stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation kinetics. pH-rate profiling (pH 1–13) identifies hydrolysis-sensitive bonds (e.g., amine-protonated species degrade faster at low pH). Stabilizers like trehalose (5% w/v) reduce aggregation in aqueous buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
